molecular formula C13H9F2N3OS2 B2529573 2-[(2,4-Difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone CAS No. 866136-64-3

2-[(2,4-Difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone

Cat. No. B2529573
CAS RN: 866136-64-3
M. Wt: 325.35
InChI Key: JOIGPUGGKUAXEL-UHFFFAOYSA-N
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Description

The compound “2-[(2,4-Difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a 1,2,4-triazole ring and a 1,3-thiazole ring . These types of compounds are often studied for their potential biological activities .

Scientific Research Applications

Antituberculosis and Cytotoxicity Studies

A study by Selvam Chitra et al. (2011) on 3-heteroarylthioquinoline derivatives, synthesized via Friedlander annulation involving related chemical structures, demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv. The compounds exhibited minimal cytotoxic effects against NIH 3T3 mouse fibroblast cell lines, indicating their potential as antituberculosis agents with low toxicity (Selvam Chitra et al., 2011).

Computational and Biological Activity Studies

Research by Vagif Farzaliyev et al. (2020) explored sulfur- and nitrogen-containing thiourea and acetophenone derivatives, revealing their physiological properties. One compound, characterized by significant antioxidant effects and membrane stabilization properties, shows promise for drug development (Vagif Farzaliyev et al., 2020).

Antifungal 1,2,4-Triazoles Studies

A study by H. Eto et al. (2000) reported the synthesis and antifungal activity of new 1,2,4-triazoles containing a difluoro(heteroaryl)methyl moiety. These compounds showed significant in vitro antifungal activities against yeasts and filamentous fungi, with some having activities comparable or superior to itraconazole (H. Eto et al., 2000).

Synthesis and Characterization of Thiazolo-Pyrimidine Analogues

U. K. Bhadraiah et al. (2020) designed and synthesized bicyclic derivatives involving thiazolo-pyrimidine structures. These compounds were evaluated for antimicrobial activities, demonstrating that some analogues emerged as broad-spectrum antibacterial and antifungal agents, highlighting their potential for therapeutic applications (U. K. Bhadraiah et al., 2020).

Synthesis of Disubstituted Pyrazolo[1,5-a]pyrimidines and Their Antimicrobial Activities

A study on the synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties showed that these compounds exhibit antimicrobial activities. This research indicates the potential of such compounds in developing new antimicrobial agents (Gang Li et al., 2012).

properties

IUPAC Name

2-(2,4-difluorophenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N3OS2/c1-7-12(21-13-16-6-17-18(7)13)10(19)5-20-11-3-2-8(14)4-9(11)15/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIGPUGGKUAXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=O)CSC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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